C11 Azlactone
CAS No.: 176665-06-8
Cat. No.: VC0222715
Molecular Formula: C5H4BrCl2N
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 176665-06-8 |
---|---|
Molecular Formula | C5H4BrCl2N |
Molecular Weight | 0 |
Introduction
Chemical Properties and Structure
Structural Characteristics
C11 Azlactone features a molecular formula of C16H29NO2 with a molecular weight of 267.41 g/mol . The compound consists of a core azlactone ring system (five-membered lactone with an imine group) substituted with an 11-carbon alkyl chain. This structural arrangement contributes to its distinctive chemical behavior and applications.
Physical Properties
C11 Azlactone typically appears as a white to pale yellow solid at room temperature, consistent with the general physical characteristics of the azlactone family . Its relatively long alkyl chain imparts significant lipophilicity to the molecule, as indicated by its calculated logP (clogP) value of 5.33 . This high lipophilicity influences its solubility profile, with greater solubility in organic solvents compared to aqueous media.
Spectroscopic Characteristics
While specific spectroscopic data for C11 Azlactone is limited in the provided information, azlactones generally exhibit characteristic infrared absorption bands associated with their lactone carbonyl and imine functional groups. Nuclear magnetic resonance (NMR) spectroscopy typically reveals distinctive signals for the azlactone core and the attached alkyl chain.
Reactivity and Reaction Mechanisms
General Reactivity Patterns
C11 Azlactone, like other members of the azlactone family, demonstrates significant reactivity, particularly toward nucleophiles. The compound can undergo ring-opening reactions that lead to various derivatives, making it valuable in organic synthesis . The reactivity is largely centered on the carbonyl carbon of the lactone ring and the imine functionality.
Reaction Mechanism Studies
Detailed quantum mechanical studies have revealed that C11 Azlactone reacts via a stepwise process during nucleophilic reactions . The reaction mechanism involves:
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Initial attack by a nucleophile at the carbonyl center, forming a tetrahedral intermediate (INT)
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A subsequent elimination step leading to the formation of the acylated product
This reaction pathway requires overcoming specific energy barriers, which have been calculated through computational methods as shown in the following table:
Parameter | Energy Value (kcal/mol) |
---|---|
TS1 Energy | 4.4 |
INT Energy | -4.8 |
TS2 Energy | 1.6 (absolute barrier: 6.4) |
PROD Energy | 6.7 |
The rate-determining step in this reaction process is the second transition state (TS2), which is characteristic of azlactones with their relatively poor leaving groups compared to compounds like acid chlorides .
Stability Considerations
Azlactones generally exhibit sensitivity to heat and moisture. Studies on related compounds have shown that they can be highly thermally unstable at temperatures above 40°C . This instability necessitates careful handling and storage conditions when working with C11 Azlactone in laboratory or industrial settings.
Biological Activity and Applications
Structure-Activity Relationship (SAR) Studies
Comparative analyses of various azlactones with different chain lengths have provided valuable insights into structure-activity relationships. The following table presents comparative data for C11 Azlactone alongside other azlactone derivatives:
Compound | CAS Number | LLNA pEC3 | Molecular Weight | clogP |
---|---|---|---|---|
C4 Azlactone | - | 1.97 | 169.2 | 2.22 |
C6 Azlactone | 176665-02-4 | 2.18 | 197.3 | 3.11 |
C9 Azlactone | 176665-04-6 | 1.93 | 239.4 | 4.44 |
C11 Azlactone | 176665-06-8 | 1.22 | 267.4 | 5.33 |
C15 Azlactone | 176665-09-1 | 1.25 | 323.5 | 7.11 |
C17 Azlactone | 176665-11-5 | 1.27 | 351.6 | 8.00 |
C19 Azlactone | 1152304-06-7 | 1.16 | 379.6 | 8.88 |
This data demonstrates how structural modifications, particularly changes in alkyl chain length, influence both physical properties (molecular weight, lipophilicity) and biological activity (skin sensitization potential) .
Computational Studies and Reaction Energetics
Quantum Mechanical Calculations
Detailed quantum mechanical calculations have been performed to understand the reactivity patterns of C11 Azlactone. These studies employ density functional theory (DFT) to predict barriers to reactions and correlate them with experimental observations of skin sensitization potential .
The relationship between computed activation energy and quantitative pEC3 values has been established for various acyl-containing compounds including azlactones. For azlactones specifically, a correlation between pEC3 and calculated logP (clogP) has been observed, as represented by the equation:
This equation suggests that as the lipophilicity of azlactones decreases (shorter alkyl chains), their sensitization potential increases. This relationship provides valuable insights for predicting the biological activity of related compounds.
Reaction Pathway Comparison
Studies comparing reaction pathways of different acyl-containing compounds have placed C11 Azlactone in the category of compounds that react via a stepwise mechanism, contrasting with compounds like acid chlorides that follow a concerted pathway. This mechanistic understanding helps explain the observed reactivity patterns and guides synthetic applications .
Comparative Analysis with Related Compounds
Reactivity Comparison with Other Acyl-Containing Compounds
When compared to other acyl-containing compounds, C11 Azlactone demonstrates distinctive reactivity patterns. As shown in comprehensive studies of various compound classes, azlactones exhibit intermediate reactivity—more reactive than amides but less reactive than acid chlorides .
A notable characteristic of azlactones, including C11 Azlactone, is that they form endothermic products upon nucleophilic attack, unlike most other acyl compounds which form exothermic products. This distinctive thermodynamic profile contributes to their unique reactivity patterns .
Structural Variants and Their Properties
The azlactone family includes numerous structural variants beyond the C11 derivative. These compounds share the core azlactone structure but differ in their substituent patterns, particularly the length of the alkyl chain. As demonstrated in the comparative data table presented earlier, these structural differences significantly influence both physical properties and biological activities .
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